molecular formula C22H21N5O2 B5180326 5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine

5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine

Cat. No.: B5180326
M. Wt: 387.4 g/mol
InChI Key: KIYBTZOWOZINKW-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a quinoline moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine typically involves multiple steps, including the formation of the triazine ring, the introduction of the quinoline moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Quinoline Moiety: This step may involve the use of quinoline derivatives and suitable coupling agents.

    Attachment of the Methoxyphenyl Group: This can be done using methoxyphenyl derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.

    Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine: shares similarities with other triazine and quinoline derivatives.

    Triazine Derivatives: Compounds like melamine and cyanuric acid.

    Quinoline Derivatives: Compounds such as quinine and chloroquine.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both triazine and quinoline moieties in a single molecule offers a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

5-(3-methoxyphenyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-27(14-16-9-10-20(29-3)21-18(16)8-5-11-23-21)22-25-19(13-24-26-22)15-6-4-7-17(12-15)28-2/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYBTZOWOZINKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C=CC=NC2=C(C=C1)OC)C3=NC(=CN=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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